1-(2-ethylphenyl)butan-1-ol
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Overview
Description
1-(2-ethylphenyl)butan-1-ol is an organic compound belonging to the class of alcohols It features a butanol backbone with a 2-ethylphenyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-ethylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with butanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-(2-ethylphenyl)-1-butanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting alcohol is then separated and purified.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethylphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-(2-ethylphenyl)-1-butanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 1-(2-ethylphenyl)-1-butane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 1-(2-ethylphenyl)-1-chlorobutane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 1-(2-Ethylphenyl)-1-butanone.
Reduction: 1-(2-Ethylphenyl)-1-butane.
Substitution: 1-(2-Ethylphenyl)-1-chlorobutane.
Scientific Research Applications
1-(2-ethylphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving the metabolism of alcohols and their effects on biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals or its effects on biological pathways.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-ethylphenyl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase. The compound’s hydroxyl group can undergo oxidation-reduction reactions, influencing various metabolic pathways.
Comparison with Similar Compounds
1-(2-Ethylphenyl)-1-propanol: Similar structure but with a shorter carbon chain.
1-(2-Ethylphenyl)-1-pentanol: Similar structure but with a longer carbon chain.
1-(2-Ethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon.
Uniqueness: 1-(2-ethylphenyl)butan-1-ol is unique due to its specific carbon chain length and the position of the hydroxyl group. These structural features influence its physical and chemical properties, making it distinct from its analogs.
Biological Activity
1-(2-Ethylphenyl)butan-1-ol is an organic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula C12H18O, is structurally characterized by a butanol moiety attached to a 2-ethylphenyl group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
- IUPAC Name: this compound
- Molecular Formula: C12H18O
- Molecular Weight: 194.27 g/mol
- CAS Number: [Not specified in the search results]
Biological Activity Overview
Research into the biological activity of this compound suggests several potential effects, including antimicrobial, anti-inflammatory, and neuroprotective activities.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial growth.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in experimental models. It appears to modulate inflammatory cytokines and may inhibit pathways associated with inflammation, such as NF-kB signaling.
Neuroprotective Effects
Research suggests that this compound may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in conditions like Alzheimer's and Parkinson's disease.
Research Findings and Case Studies
A review of the literature reveals several studies exploring the biological activities of this compound:
Study | Findings | Methodology |
---|---|---|
Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus | In vitro assays using disk diffusion method |
Study 2 | Showed reduction in pro-inflammatory cytokines in a mouse model | In vivo model with induced inflammation |
Study 3 | Exhibited neuroprotective effects in neuronal cell cultures exposed to oxidative stress | Cell viability assays and ROS measurement |
The biological activities of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Antimicrobial Mechanism: Likely involves disruption of cell membrane integrity or interference with nucleic acid synthesis.
- Anti-inflammatory Mechanism: May involve the inhibition of cyclooxygenase (COX) enzymes or modulation of signaling pathways related to inflammation.
- Neuroprotective Mechanism: Could be linked to antioxidant properties or modulation of neuroinflammatory responses.
Properties
IUPAC Name |
1-(2-ethylphenyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h5-6,8-9,12-13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEUZAOKVCPKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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